molecular formula C11H16O2 B12603185 Ethyl 3-methyloct-2-en-6-ynoate CAS No. 646994-21-0

Ethyl 3-methyloct-2-en-6-ynoate

Cat. No.: B12603185
CAS No.: 646994-21-0
M. Wt: 180.24 g/mol
InChI Key: XCJCGPRMJHCVOY-UHFFFAOYSA-N
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Description

Ethyl 3-methyloct-2-en-6-ynoate is an organic compound with the molecular formula C11H16O2. It is characterized by the presence of an ester functional group, a double bond, and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyloct-2-en-6-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, followed by elimination to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyloct-2-en-6-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyloct-2-en-6-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyloct-2-en-6-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The double and triple bonds provide sites for addition reactions, allowing the compound to interact with enzymes and other proteins.

Comparison with Similar Compounds

Ethyl 3-methyloct-2-en-6-ynoate can be compared with similar compounds such as:

    Ethyl 3-methylbut-2-enoate: Lacks the triple bond, making it less reactive in certain types of reactions.

    Ethyl 3-methylhex-2-ynoate: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.

    Ethyl 3-methylpent-2-en-4-ynoate: Contains both double and triple bonds but differs in the position of these bonds, leading to different reactivity and applications.

This compound is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity.

Properties

CAS No.

646994-21-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl 3-methyloct-2-en-6-ynoate

InChI

InChI=1S/C11H16O2/c1-4-6-7-8-10(3)9-11(12)13-5-2/h9H,5,7-8H2,1-3H3

InChI Key

XCJCGPRMJHCVOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CCC#CC

Origin of Product

United States

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